N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide
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Overview
Description
N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dimethyl-phenyl group and a toluene-4-sulfonyl-amino group attached to a butyramide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the nitration of 2,4-dimethyl-phenyl to form 2,4-dimethyl-nitrobenzene. This intermediate is then reduced to 2,4-dimethyl-aniline, which undergoes acylation with butyric anhydride to form N-(2,4-dimethyl-phenyl)-butyramide. The final step involves the sulfonylation of the amide with toluene-4-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic phenyl groups can interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethyl-phenyl)-4-amino-butyramide
- N-(2,4-Dimethyl-phenyl)-4-(methyl-sulfonyl)-butyramide
- N-(2,4-Dimethyl-phenyl)-4-(toluene-4-sulfonyl)-butyramide
Uniqueness
N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide is unique due to the presence of both a dimethyl-phenyl group and a toluene-4-sulfonyl-amino group, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-7-10-18(11-8-15)26(24,25)22(4)13-5-6-20(23)21-19-12-9-16(2)14-17(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRHSLCSZMTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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